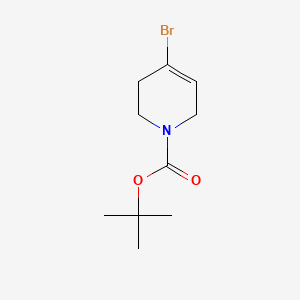

tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQILACDFDBWRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159503-91-0 | |

| Record name | tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.

Core Chemical Properties

This compound, also known by its IUPAC name tert-butyl 4-bromo-3,6-dihydro-1(2H)-pyridinecarboxylate, is a derivative of pyridine. It is recognized for its utility as a versatile building block in the synthesis of a wide array of chemical products.[1]

| Property | Value | Source |

| CAS Number | 159503-91-0 | [2] |

| Molecular Formula | C₁₀H₁₆BrNO₂ | [2][3] |

| Molecular Weight | 262.14 g/mol | [2][3] |

| Appearance | Liquid | |

| Boiling Point | 299.6 ± 40.0 °C (Predicted) | [1] |

| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -2.90 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Purity | ≥95% - ≥97% | [2] |

Computational Chemistry Data

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 29.54 Ų |

| logP | 2.906 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Experimental Protocols

Synthesis of this compound [4]

This protocol details a method for the synthesis of the title compound from N-tert-butoxycarbonyl-4-piperidone.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Triphenyl phosphite

-

Triethylamine

-

Bromide

-

Dichloromethane

-

95% Ethanol (pre-cooled)

-

Toluene

-

Saturated brine solution

Procedure:

-

In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane.

-

Cool the reaction mixture to a temperature between -25°C and -20°C.

-

Slowly add a solution of bromide (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise while stirring.

-

After the addition is complete, allow the reaction to gradually warm to room temperature with continued stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by reduced pressure distillation.

-

Treat the residue with 300 mL of pre-cooled 95% ethanol, stir, and filter to collect the solid.

-

Dry the filtrate and extract it by adding 150 mL of toluene and 40 mL of water.

-

Wash the toluene layer with saturated brine.

-

Dry the organic phase and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide (this compound). The reported yield is 80% (calibrated by internal standard method).[4]

Spectroscopic Data

Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are essential for the structural confirmation of this compound. This information is available through various chemical suppliers and databases.[5][6][7] For instance, 13C NMR data for structurally related compounds that have undergone further reactions are available in the literature, providing a reference for spectral interpretation.[8]

Reactivity and Applications

This compound is a key intermediate in pharmaceutical research and organic synthesis.[1] Its chemical structure, featuring a protected amine and a vinyl bromide, allows for a variety of chemical transformations.

It is particularly useful as a precursor for the synthesis of biologically active compounds.[1] The vinyl bromide moiety can participate in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This reactivity makes it a valuable building block for creating more complex molecular architectures, which is a common strategy in the development of new drug candidates.[1] For example, it can be used in the synthesis of inhibitors for therapeutic targets like kinases.

Synthesis workflow for the target compound.

Role as an intermediate in organic synthesis.

Safety and Handling

This compound is associated with several hazard classifications.

Hazard Statements:

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Cas 159503-91-0,this compound | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 159503-91-0 [chemicalbook.com]

- 5. This compound(159503-91-0) 1H NMR [m.chemicalbook.com]

- 6. 159503-91-0|this compound|BLD Pharm [bldpharm.com]

- 7. 159503-91-0 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. rsc.org [rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

CAS Number: 159503-91-0

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, a robust synthesis protocol, and its critical role as an intermediate in the synthesis of the targeted anti-cancer therapeutic, Venetoclax.

Compound Data

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| CAS Number | 159503-91-0[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₆BrNO₂[1][2][3][4][5] |

| Molecular Weight | 262.14 g/mol [1][2][4][6] |

| Physical Form | Liquid[6] |

| Storage Temperature | 2-8°C[6] |

| Boiling Point (Predicted) | 299.6 ± 40.0 °C |

| Density (Predicted) | 1.377 ± 0.06 g/cm³ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from N-tert-butoxycarbonyl-4-piperidone.[4] The following protocol is a detailed representation of this synthesis.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Triphenyl phosphite

-

Triethylamine

-

Bromine

-

Dichloromethane (DCM)

-

Ethanol (95%)

-

Toluene

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask, add N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol).

-

Dissolve the mixture in 160 mL of dichloromethane and cool the reaction flask to a temperature between -25°C and -20°C.

-

Slowly add a solution of bromine (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to gradually warm to room temperature while continuing to stir.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Treat the residue with 300 mL of pre-cooled 95% ethanol, stir the mixture, and then filter to collect the solid by-products.

-

Concentrate the filtrate and then extract the residue by adding 150 mL of toluene and 40 mL of water.

-

Separate the toluene layer and wash it with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide. An 80% yield can be expected.[4]

Application in Drug Development: Synthesis of Venetoclax

This compound is a crucial intermediate in the synthesis of Venetoclax (ABT-199), a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor.[1][7] Venetoclax is an FDA-approved medication for the treatment of certain types of leukemia and lymphoma.[1] The vinyl bromide functionality of the title compound allows for its use in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to build the complex molecular architecture of Venetoclax.[8][9][10][11]

The synthesis of Venetoclax is a convergent process, meaning different key fragments of the molecule are synthesized separately and then combined in the final steps.[1] this compound serves as a precursor to one of these essential fragments.

Signaling Pathway and Experimental Workflow Diagrams

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of the title compound.

Caption: Synthetic workflow for this compound.

Role in Venetoclax Synthesis and Mechanism of Action

The subsequent diagram illustrates the role of the title compound as an intermediate in the synthesis of Venetoclax and the mechanism of action of Venetoclax in inducing apoptosis.

References

- 1. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cas 159503-91-0,this compound | lookchem [lookchem.com]

- 4. This compound | 159503-91-0 [chemicalbook.com]

- 5. 159503-91-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ABT-199 synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

Technical Guide: Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical and biologically active molecules.[1] Its structure, featuring a protected tetrahydropyridine ring with a bromine substituent, makes it a valuable building block for introducing this scaffold into larger, more complex molecules through various cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic chemistry.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆BrNO₂ |

| Molecular Weight | 262.14 g/mol [2][3] |

| CAS Number | 159503-91-0[1][2][3] |

| Appearance | / |

| Boiling Point | 299.6±40.0 °C (Predicted)[1] |

| Density | 1.377±0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from N-tert-butoxycarbonyl-4-piperidone.[4]

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Triphenyl phosphite

-

Triethylamine

-

Bromine

-

Dichloromethane (DCM)

-

95% Ethanol

-

Toluene

-

Saturated brine solution

-

Water

Procedure:

-

In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane.

-

Cool the reaction mixture to a temperature between -25°C and -20°C.

-

Slowly add a solution of bromine (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to gradually warm to room temperature while continuing to stir.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Treat the residue with 300 mL of pre-cooled 95% ethanol, stir the mixture, and collect the resulting solid by filtration.

-

Dry the filtrate and extract it by adding 150 mL of toluene and 40 mL of water.

-

Wash the toluene layer with saturated brine solution.

-

Dry the organic phase and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide.

Synthesis Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its utility lies in its ability to act as a versatile building block for creating a wide range of chemical products.[1] The presence of the bromine atom allows for further functionalization through various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 4-position of the tetrahydropyridine ring. This compound is a precursor in the synthesis of biologically active compounds, where its unique structure can be leveraged to enhance the properties and effectiveness of the final molecules.[1]

Caption: Role as a key intermediate in the synthesis of pharmaceuticals.

References

In-Depth Technical Guide to the Structure Elucidation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document details the expected analytical data from spectroscopic techniques, outlines detailed experimental protocols, and presents a logical workflow for its synthesis and characterization.

Chemical Structure and Properties

This compound is a derivative of piperidine with the chemical formula C₁₀H₁₆BrNO₂ and a molecular weight of 262.14 g/mol .[2][3] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a bromine atom at the 4-position, and a double bond within the six-membered ring.

| Property | Value |

| CAS Number | 159503-91-0[2][3] |

| Molecular Formula | C₁₀H₁₆BrNO₂[2][3] |

| Molecular Weight | 262.14 g/mol [2][3] |

| IUPAC Name | tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate[2] |

| Appearance | Expected to be a liquid or low-melting solid[4] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis

A common synthetic route to this compound starts from N-tert-butoxycarbonyl-4-piperidone.[5] The process involves the formation of a vinyl bromide from the ketone.

Experimental Protocol: Synthesis

-

Reaction Setup: A dry reaction flask is charged with N-tert-butoxycarbonyl-4-piperidone (1.0 eq), triphenyl phosphite (1.1 eq), and triethylamine (1.5 eq) in dichloromethane.

-

Cooling: The reaction mixture is cooled to a temperature between -25°C and -20°C.

-

Bromination: A solution of bromine (1.1 eq) in dichloromethane is added dropwise to the stirred reaction mixture, maintaining the low temperature.

-

Warming and Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Workup: The solvent is removed under reduced pressure. The residue is treated with cold 95% ethanol, stirred, and filtered. The filtrate is then subjected to a liquid-liquid extraction with toluene and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.[5]

References

- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]

- 5. This compound(159503-91-0) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (also known as 1-Boc-4-bromo-1,2,3,6-tetrahydropyridine). Understanding the fragmentation pathways of this compound is critical for its unambiguous identification in complex matrices, reaction monitoring, and quality control during the synthesis of more advanced pharmaceutical intermediates.

The core structure combines a tetrahydropyridine ring, a vinyl bromide moiety, and a tert-butoxycarbonyl (Boc) protecting group. The fragmentation is primarily dictated by the labile Boc group, which is known to undergo characteristic cleavages under common mass spectrometry ionization conditions.

Molecular Characteristics

-

Chemical Formula: C₁₀H₁₆BrNO₂

-

Molecular Weight: 261.04 g/mol (for ⁷⁹Br) and 263.04 g/mol (for ⁸¹Br)[1]

-

Key Structural Features: The presence of bromine results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). The Boc group is the most labile part of the molecule and directs the primary fragmentation pathways.

Core Fragmentation Pathways

Under typical Electron Ionization (EI) or Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), the fragmentation of this compound is dominated by cleavages related to the Boc protecting group.[2][3]

The primary fragmentation events include:

-

Formation of the tert-butyl cation: A simple cleavage of the oxygen-tert-butyl bond results in the highly stable tert-butyl cation.

-

Loss of Isobutylene: A rearrangement reaction leads to the neutral loss of isobutylene (C₄H₈), a hallmark of Boc group fragmentation.[3]

-

Sequential Loss of Isobutylene and Carbon Dioxide: Following the initial loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide. This combined loss of 100 Da is a diagnostic feature for Boc-protected amines.[2]

-

Loss of a Bromine Radical: Cleavage of the carbon-bromine bond can also occur, though it is often a less favorable pathway compared to the fragmentation of the Boc group.

Quantitative Data: Major Fragment Ions

The table below summarizes the expected principal ions observed in the mass spectrum of the title compound. The m/z values are given for the ⁷⁹Br and ⁸¹Br isotopes where applicable.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion Structure/Formula | Description of Loss |

| 261 / 263 | [C₁₀H₁₆BrNO₂]⁺• | Molecular Ion (M⁺•) |

| 205 / 207 | [C₆H₈BrNO₂]⁺• | Neutral loss of isobutylene (-C₄H₈) |

| 182 | [C₁₀H₁₆NO₂]⁺ | Loss of bromine radical (-•Br) |

| 161 / 163 | [C₅H₉BrN]⁺• | Sequential loss of isobutylene and carbon dioxide (-C₄H₈, -CO₂) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

The following outlines a standard methodology for the analysis of this compound using mass spectrometry.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

For direct infusion, dilute to a similar concentration in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

2. Chromatographic Separation (LC-MS):

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Analysis:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Electron Ionization (EI) for GC-MS.

-

ESI Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas (N₂): 600-800 L/hr at 350-450 °C

-

-

EI Parameters (for GC-MS):

-

Ionization Energy: 70 eV

-

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-400 to identify the molecular ion.

-

Tandem MS (MS/MS): Select the precursor ions (m/z 261 and 263) for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade originating from the molecular ion.

Caption: Proposed ESI-MS/MS fragmentation pathway of the title compound.

References

- 1. This compound | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

Technical Guide: tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in pharmaceutical and organic synthesis. Due to its role as a versatile building block, understanding its chemical properties, including solubility, is crucial for its effective application in the development of novel therapeutic agents and other biologically active compounds.[1]

Solubility Data

| Solvent | Solubility Inference | Rationale |

| Dichloromethane | Soluble | Used as the reaction solvent for its synthesis, indicating good solubility.[2] |

| Toluene | Soluble | Employed as the extraction solvent to isolate the compound from an aqueous medium.[2] |

| Pre-cooled 95% Ethanol | Low Solubility / Insoluble | Utilized to precipitate and isolate the crude product from the reaction residue.[2] |

| Ethyl Acetate | Soluble | Mentioned as a solvent for dilution during purification steps in related synthetic procedures. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Synthesis of this compound[2]

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Triphenyl phosphite

-

Triethylamine

-

Bromine

-

Dichloromethane

-

95% Ethanol (pre-cooled)

-

Toluene

-

Saturated brine solution

-

Water

Procedure:

-

Reaction Setup: In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane.

-

Cooling: Control the temperature of the reaction mixture to between -25°C and -20°C.

-

Addition of Bromine: While stirring, slowly add a solution of bromine (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction to gradually warm to room temperature and continue stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Precipitation and Filtration: Treat the residue with 300 mL of pre-cooled 95% ethanol, stir the mixture, and then filter to collect the solid.

-

Extraction and Washing: Dry the filtrate and then perform an extraction by adding 150 mL of toluene and 40 mL of water. Separate the toluene layer and wash it with a saturated brine solution.

-

Final Isolation: Dry the organic phase and concentrate it to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Synthesis and Purification Workflow.

References

A Technical Guide to the Synthesis of Substituted Dihydropyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted dihydropyridines (DHPs) are a critical class of heterocyclic compounds with significant pharmacological importance.[1][2] They are the cornerstone of a major group of drugs known as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[1][3][4] The therapeutic efficacy of these drugs is intrinsically linked to the substitution pattern on the dihydropyridine ring, which influences their potency, selectivity, and pharmacokinetic properties.[4] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing substituted dihydropyridine intermediates, with a focus on both classical and modern approaches. It is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Synthetic Methodologies

The synthesis of the 1,4-dihydropyridine scaffold is most famously achieved through the Hantzsch synthesis, a classic multi-component reaction.[5][6] However, numerous modifications and novel methods have been developed to improve yields, reduce reaction times, and enable the synthesis of a wider variety of derivatives, including chiral compounds.[7][8]

The Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][9] This versatile method allows for the straightforward construction of the dihydropyridine core.

The mechanism of the Hantzsch synthesis is generally understood to proceed through two key pathways that converge. One equivalent of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[10] Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to form an enamine.[10] The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[10]

Modern Innovations in Dihydropyridine Synthesis

While the Hantzsch synthesis is robust, classical methods often require harsh reaction conditions and long reaction times, which can lead to lower yields.[5][8] Modern advancements have focused on overcoming these limitations through various strategies:

-

Catalytic Methods: A wide range of catalysts, including metal-based catalysts (e.g., ceric ammonium nitrate), organocatalysts, and heterogeneous catalysts, have been employed to improve reaction rates and yields.[8]

-

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have been successfully used to accelerate the reaction, often leading to significantly shorter reaction times and higher yields.[5][6]

-

Green Chemistry Approaches: The use of environmentally benign solvents like water and glycerol, or even solvent-free conditions, has gained prominence, aligning with the principles of sustainable chemistry.[8][10]

Asymmetric Synthesis of Chiral Dihydropyridines

Many second-generation dihydropyridine drugs, such as amlodipine and nicardipine, are chiral, and their enantiomers often exhibit different pharmacological activities.[11] This has driven the development of asymmetric synthetic methods to produce enantiomerically pure or enriched dihydropyridines.[7] Key strategies include:

-

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction.

-

Chiral Catalysis: The use of chiral catalysts, such as chiral Brønsted acids or organocatalysts, can induce enantioselectivity in the cyclization step.[7]

-

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of substituted dihydropyridine intermediates.

Protocol 1: Classical Hantzsch Synthesis of Nifedipine

This protocol describes the synthesis of Nifedipine, a widely used calcium channel blocker, via the classical Hantzsch reaction.[12][13][14]

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated ammonia (35% in water)

-

Methanol

Procedure:

-

In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.[12]

-

Add 1.6 mL of concentrated ammonia (35% in water, 35 mmol) to the mixture.[12]

-

Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.[12]

-

After the reaction period, allow the mixture to cool to room temperature. If a precipitate does not form, cool the flask in an ice-water bath.[12]

-

Collect the precipitate by suction filtration and wash the filter cake with 10 mL of water followed by 5 mL of methanol.[12]

-

Recrystallize the crude product from methanol to obtain pure Nifedipine. If the product oils out during recrystallization, cool the solution in an ice-water bath.[12]

Protocol 2: Ultrasound-Promoted Synthesis of 1,4-Dihydropyridines

This protocol outlines a modern, efficient synthesis of 1,4-dihydropyridines using ultrasonic irradiation.[5]

Materials:

-

Aryl aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Ammonium acetate

-

p-Toluenesulfonic acid (PTSA)

-

Sodium dodecyl sulfate (SDS)

-

Water

Procedure:

-

In a suitable reaction vessel, prepare an aqueous solution of SDS (0.1 M).

-

Add the aryl aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) to the aqueous micellar solution.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Subject the reaction mixture to ultrasonic irradiation.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

Data Presentation

The following tables summarize quantitative data for different synthetic methods, allowing for a direct comparison of their efficacy.

Table 1: Comparison of Hantzsch Synthesis Conditions for a Model Reaction *

| Entry | Catalyst/Energy Source | Solvent | Time | Yield (%) | Reference |

| 1 | None (Classical) | Ethanol | 12 h | ~50-60 | [6] |

| 2 | Microwave Irradiation | Ethanol | 4 min | 15-52 | [6] |

| 3 | Ultrasound/PTSA | Water (micellar) | Not specified | 96 | [5] |

| 4 | Ceric Ammonium Nitrate | Solvent-free | Not specified | High | [8] |

| 5 | p-Toluenesulfonic Acid | Solvent-free | 5-20 min | 80-96 | [15] |

*Model reaction: Condensation of an aromatic aldehyde, a β-ketoester, and a nitrogen source.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the synthesis and purification of dihydropyridine intermediates can be visualized as a series of sequential steps.

Signaling Pathway: Dihydropyridines as L-type Calcium Channel Blockers

Dihydropyridines exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle.[3][4] This blockade inhibits the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure.

Conclusion

The synthesis of substituted dihydropyridine intermediates is a well-established yet continually evolving field. While the Hantzsch synthesis remains a cornerstone, modern methodologies offer significant advantages in terms of efficiency, sustainability, and the ability to generate complex and chiral molecules. This guide provides a foundational understanding of the key synthetic routes, practical experimental guidance, and a comparative overview of different methods. For researchers and professionals in drug development, a thorough grasp of these synthetic strategies is essential for the design and creation of novel and improved dihydropyridine-based therapeutics.

References

- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 12. books.rsc.org [books.rsc.org]

- 13. Nifedipine synthesis - chemicalbook [chemicalbook.com]

- 14. ijpcbs.com [ijpcbs.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate. This versatile building block is valuable in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for Suzuki couplings of related heterocyclic systems and provide a robust starting point for optimization.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a base and a palladium catalyst.[4][5] This reaction is favored in pharmaceutical and agrochemical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks.[6]

The coupling of this compound with various aryl and heteroaryl boronic acids allows for the introduction of diverse substituents at the 4-position of the dihydropyridine ring, a scaffold of interest in drug discovery.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., arylboronic acid) forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the bromide.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 4-aryl-5,6-dihydropyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound with various arylboronic acids. These examples serve as a guide for developing a successful reaction protocol.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 81¹ |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 92² |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 80³ |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 73⁴ |

| 5 | 4-Phenoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | Toluene/H₂O (1:1) | Reflux | 12 | 85⁵ |

¹Yield reported for the coupling of 2-bromo-4-methylpyridine with phenylboronic acid.[8] ²Yield reported for the coupling of a similar substrate with 4-methoxyphenylboronic acid.[8] ³Representative yield for the coupling of 2-bromo-4-methylpyridine with 4-chlorophenylboronic acid.[8] ⁴Representative yield for the coupling of 2-bromo-4-methylpyridine with 3-thienylboronic acid.[8] ⁵Yield reported for the synthesis of 3-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-1-methylpyridine.[9]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve maximum yield.[8]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[8]

-

Base (e.g., K₂CO₃, 2.0 equiv.)[8]

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[8]

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[8]

-

Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1).[8]

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[8]

-

Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes: Heck Reaction Protocol for Vinyl Bromides

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] This method is of great importance in organic synthesis as it allows for substitution reactions on sp2-hybridized carbon atoms.[3] The reaction is widely applicable to a variety of substrates, including vinyl bromides, which can be coupled with a broad range of alkenes to produce substituted alkenes, often with high regio- and stereoselectivity.[1][4] This protocol provides detailed procedures and application notes for conducting the Heck reaction with vinyl bromides, a key transformation in the synthesis of pharmaceuticals, natural products, and functional materials.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) active species. The fundamental steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the vinyl-bromide bond, forming a vinylpalladium(II) complex.

-

Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the palladium(II) complex and then inserts into the vinyl-palladium bond. This step typically proceeds in a syn-addition fashion.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a hydridopalladium(II) complex. This step generally dictates the regioselectivity and favors the formation of the more stable (often E-isomer) product.

-

Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst and form a salt byproduct.

Caption: Catalytic cycle of the Heck reaction.

Data Presentation: Reaction Conditions for Heck Reaction of Vinyl Bromides

The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Below is a summary of conditions from various reported protocols.

| Catalyst System | Vinyl Bromide Substrate | Alkene Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ / XantPhos | 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-chlorostyrene | Cs₂CO₃ | Benzene | Ambient, 15W blue LED | 85 | |

| Pd(OAc)₂ / XantPhos | 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-methoxystyrene | Cs₂CO₃ | Benzene | Ambient, 15W blue LED | 81 | |

| Pd(OAc)₂ / XantPhos | 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | Styrene | Cs₂CO₃ | Benzene | Ambient, 15W blue LED | 71 | |

| [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | α- and β-substituted vinyl bromides | Acrylates, enones, styrenes | K₂CO₃ or NaHCO₃ | DMF | 80-120 °C | Good yields | [5][6] |

| Pd-L1 Complex | 1-bromo-4-nitrobenzene | Styrene | Na₂CO₃ | DMA | 50 °C | 99.87 (conversion) | [7] |

| Pd-L1 Complex | 1-bromo-4-nitrobenzene | Styrene | K₂CO₃ | DMA | 50 °C | 97.41 (conversion) | [7] |

| Pd-L1 Complex | 1-bromo-4-nitrobenzene* | Styrene | Et₃N | DMA | 50 °C | 95.83 (conversion) | [7] |

*Note: While 1-bromo-4-nitrobenzene is an aryl bromide, the data demonstrates the significant impact of base and solvent selection on reaction efficiency, which is a key consideration for optimizing reactions with vinyl bromides.[7]

Experimental Protocols

This section details a representative protocol for a visible-light-driven Heck reaction of a functionalized internal vinyl bromide with a styrene derivative, adapted from the literature.

Materials and Equipment:

-

Vinyl Bromide: 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1a)

-

Alkene: 4-chlorostyrene (2a)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: XantPhos

-

Base: Cesium carbonate (Cs₂CO₃)

-

Solvent: Benzene (dried and distilled)

-

Equipment: Schlenk flask, magnetic stir bar, condenser, nitrogen or argon gas line, 15W blue LED bulb (450-460 nm), standard laboratory glassware for workup and purification.

Detailed Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide 1a (91 mg, 0.3 mmol, 1.0 equiv), 4-chlorostyrene 2a (62 mg, 0.45 mmol, 1.5 equiv), Pd(OAc)₂ (4 mg, 0.018 mmol, 6 mol%), XantPhos (35 mg, 0.06 mmol, 20 mol%), and Cs₂CO₃ (215 mg, 0.66 mmol, 2.2 equiv).

-

Add 3 mL of dry benzene to the flask.

-

-

Inert Atmosphere:

-

Seal the flask and ensure it is connected to a nitrogen or argon line. The reaction should be maintained under an inert atmosphere.[8]

-

-

Reaction Execution:

-

Stir the mixture at ambient temperature.

-

Irradiate the flask with a 15 W blue LED bulb (placed a few centimeters from the flask) for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, quench the reaction with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (1 x 20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/dichloromethane) to afford the desired product.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Sonogashira Coupling of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[5][6] The products of this coupling, 4-alkynyl-5,6-dihydropyridine derivatives, are valuable intermediates in the synthesis of a variety of biologically active compounds and are key building blocks for creating novel molecular scaffolds for drug discovery programs.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the vinyl bromide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl palladium complex subsequently undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of vinyl bromides with terminal alkynes under various conditions, which can be adapted for this compound.

| Entry | Vinyl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Cyclic 3-bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Et₃N | Reflux | 1 | Good |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 3 | 2-Bromo-8-chloro-1-octene | Various | Pd(OAc)₂ | - | Cs₂CO₃ | Various | RT-60 | 3-24 | - |

| 4 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | 100 | 10 | 95 |

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the copper-catalyzed Sonogashira coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or 2-3 equiv)

-

Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent (THF or DMF) and the amine base (if not used as the solvent).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃) (2-5 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMSO)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure product.

Mandatory Visualization

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination with Cyclic Vinyl Halides

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While extensively utilized for the arylation of amines, its application to cyclic vinyl halides provides a crucial pathway for the synthesis of enamines, which are valuable intermediates in organic synthesis and prevalent motifs in pharmacologically active compounds. This document provides detailed application notes, protocols, and relevant data for the Buchwald-Hartwig amination of cyclic vinyl halides.

Introduction

The palladium-catalyzed coupling of amines with cyclic vinyl halides or triflates offers a direct and efficient method for the synthesis of N-cycloalkenyl amines.[1] This transformation is a key strategy for accessing enamine structural motifs, which are present in numerous natural products and pharmaceutical agents. The reaction's broad substrate scope and functional group tolerance make it a highly valuable tool in drug discovery and development.[2][3]

The general transformation can be depicted as follows:

Scheme 1: General Reaction for Buchwald-Hartwig Amination of Cyclic Vinyl Halides

Where X can be a halide (Cl, Br, I) or a triflate (OTf), and the amine can be primary or secondary, alkyl or aryl.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination with cyclic vinyl halides is believed to proceed through a catalytic cycle analogous to that of aryl halides.[2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the cyclic vinyl halide, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amide complex, yielding the enamine product and regenerating the Pd(0) catalyst.

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of cyclic vinyl halides requires careful consideration of several parameters.

Caption: Logical workflow for optimizing the Buchwald-Hartwig amination.

a. Palladium Precursor: Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in catalytic amounts, ranging from 0.5 to 5 mol%.

b. Ligands: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.

| Ligand | Typical Substrates | Notes |

| XPhos | Aryl and vinyl chlorides, bromides, and triflates | Highly active and versatile for a broad range of substrates. |

| RuPhos | Aryl and vinyl halides with secondary amines | Particularly effective for sterically hindered couplings. |

| BINAP | Aryl and vinyl iodides and triflates with primary amines | One of the earlier developed bidentate ligands, still widely used.[2] |

| DavePhos | Unactivated aryl chlorides | Effective for challenging substrates. |

c. Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base. Other bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.

d. Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene and 1,4-dioxane are the most frequently used solvents.

Experimental Protocols

Protocol 1: General Procedure for the Amination of Cyclic Vinyl Bromides with Primary Amines

This protocol is adapted from a general method for the amination of vinyl bromides.

Materials:

-

Cyclic vinyl bromide (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

XPhos (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene, followed by the primary amine and the cyclic vinyl bromide.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of a Cyclic Vinyl Triflate with a Secondary Amine

This protocol is a representative procedure for the coupling of a more reactive cyclic vinyl triflate.

Materials:

-

Cyclic vinyl triflate (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

BINAP (0.03 mmol, 3 mol%)

-

Cesium carbonate (1.5 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an inert atmosphere glovebox, charge a Schlenk tube with Pd(OAc)₂, BINAP, and cesium carbonate.

-

Add the cyclic vinyl triflate and the secondary amine.

-

Add anhydrous 1,4-dioxane to the tube.

-

Seal the tube, remove it from the glovebox, and place it in a preheated heating block at 80 °C.

-

Stir the reaction mixture for the required time, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the product by column chromatography.

Tabulated Data

The following tables summarize representative examples of Buchwald-Hartwig amination with cyclic vinyl halides.

Table 1: Amination of Cyclohexenyl Bromide with Various Amines

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85 |

| 2 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 8 | 92 |

| 3 | n-Butylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 16 | 78 |

| 4 | Piperidine | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 80 | 10 | 88 |

Table 2: Amination of Various Cyclic Vinyl Halides and Triflates

| Entry | Vinyl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromocyclopentene | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 14 | 82 |

| 2 | 1-Iodocycloheptene | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 90 | 12 | 89 |

| 3 | Cyclohexenyl Triflate | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 80 | 6 | 95 |

| 4 | 1-Chlorocyclohexene | N-Methylaniline | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 110 | 24 | 65 |

Applications in Drug Discovery and Development

The enamine motif synthesized through the Buchwald-Hartwig amination of cyclic vinyl halides is a key structural feature in many biologically active molecules. This reaction provides a direct route to intermediates for the synthesis of complex pharmaceutical agents.

For instance, the synthesis of certain kinase inhibitors and central nervous system (CNS) active compounds involves the formation of a crucial C-N bond to a cyclic core, which can be efficiently achieved using this methodology. The ability to couple a wide range of amines, including complex heterocyclic fragments, with cyclic vinyl halides allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.[4]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents or purify them before use. |

| Poorly soluble reagents | Try a different solvent or a co-solvent system. Increase the reaction temperature. | |

| Inappropriate ligand/base combination | Screen a variety of ligands and bases. | |

| Formation of side products (e.g., hydrodehalogenation) | β-hydride elimination | Use a more sterically hindered ligand. Lower the reaction temperature. |

| Decomposition of starting materials | Base-sensitive functional groups | Use a weaker base such as K₃PO₄ or Cs₂CO₃. |

Conclusion

The Buchwald-Hartwig amination of cyclic vinyl halides is a robust and highly valuable transformation for the synthesis of enamines. Careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, particularly in the context of drug discovery and development.

References

Application Notes and Protocols for Stille Coupling Reactions of Brominated Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the construction of complex molecular architectures required for drug discovery and materials science.[3] Brominated heterocycles are widely utilized as coupling partners in Stille reactions due to their stability, commercial availability, and the reactivity of the carbon-bromine bond towards palladium catalysts.[1]

These application notes provide a comprehensive overview of Stille coupling conditions for various brominated heterocycles, detailed experimental protocols, and quantitative data to facilitate the successful application of this methodology in a research and development setting.

Catalytic Cycle and General Considerations

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the brominated heterocycle to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][4]

Key considerations for a successful Stille coupling reaction include:

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the organostannane. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous Conditions: Moisture can lead to the hydrolysis of the organostannane reagent. The use of anhydrous solvents and reagents is recommended.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1] Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ and XPhos, are often employed to facilitate the catalytic cycle.[5]

-

Solvent: Aprotic solvents such as toluene, dioxane, DMF, and THF are commonly used.[5][6] The choice of solvent can influence the solubility of the reactants and the reaction rate.

-

Temperature: Reaction temperatures typically range from 80 to 110 °C.[5] Optimization of the temperature is often necessary to balance reaction rate and selectivity.

-

Additives: In some cases, additives like copper(I) iodide (CuI) or cesium fluoride (CsF) can accelerate the reaction rate.[7]

Data Presentation: Stille Coupling Conditions for Various Brominated Heterocycles

The following tables summarize representative conditions for the Stille coupling of various brominated heterocycles with different organostannane reagents. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Stille Coupling of Brominated Thiophenes

| Brominated Thiophene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |

| 3-Bromothiophene | (Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 100 | 16 | 78 |

| 2,5-Dibromothiophene | 2 x (Trimethylstannyl)furan | PdCl₂(PPh₃)₂ (4) | - | DMF | 90 | 24 | 91 |

Table 2: Stille Coupling of Brominated Pyridines

| Brominated Pyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 75 |

| 3-Bromopyridine | Vinyltributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | THF | 80 | 12 | 88 |

| 4-Bromopyridine | (Tributylstannyl)benzene | Pd(OAc)₂ (2) | XPhos (2.2) | DMSO | 100 | 24 | 65[5] |

Table 3: Stille Coupling of Other Brominated Heterocycles

| Brominated Heterocycle | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Bromofuran | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | - | Toluene | 100 | 16 | 72 |

| 5-Bromoindole | (Tributylstannyl)ethyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | DMF | 80 | 8 | 90 |

| 2-Bromothiazole | (Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 82 |

| 5-Bromopyrimidine | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 70 | 12 | 85 |

| 3-Bromoquinoline | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 20 | 79 |

Experimental Protocols

General Procedure for Stille Coupling of a Brominated Heterocycle

This protocol provides a general method for the Stille coupling reaction. The specific reagents, catalyst, ligand, solvent, and temperature should be chosen based on the substrates and the conditions outlined in the tables above or from literature precedents.

Materials:

-

Brominated heterocycle (1.0 equiv)

-

Organostannane reagent (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Ligand (if required, e.g., XPhos, 4-10 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (argon or nitrogen)

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the brominated heterocycle and the palladium catalyst (and ligand, if separate).

-

Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes to dissolve the solids.

-

Organostannane Addition: Add the organostannane reagent to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: The filtrate is typically washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4] The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Detailed Experimental Protocol: Stille Coupling of 5-Bromoindole with (Tributylstannyl)ethyne

This protocol describes the synthesis of 5-ethynylindole.

Materials:

-

5-Bromoindole (196 mg, 1.0 mmol, 1.0 equiv)

-

(Tributylstannyl)ethyne (475 mg, 1.5 mmol, 1.5 equiv)

-

PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%)

-

Copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the tube with argon (repeat this cycle three times).

-

Add anhydrous DMF via syringe, followed by (tributylstannyl)ethyne.

-

Seal the tube and heat the mixture in an oil bath at 80 °C for 8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with a 10% aqueous KF solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-ethynylindole.

Visualizations

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction